Chemical structure and properties of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
Chemical structure and properties of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Applications of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
Executive Summary
In the rapidly evolving landscape of organic electronics and high-performance polymers, the precise engineering of monomeric building blocks is paramount. 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol (CAS: 2388980-71-8) represents a masterclass in structural design. By integrating a rigid fluorene core with orthogonal reactive handles (a C2-bromo group and a C9-phenol group) and profound steric shielding (a 2,5-dimethylphenyl moiety), this molecule serves as a highly specialized intermediate. This whitepaper dissects the causality behind its structural features and provides validated protocols for its integration into Hole Transport Materials (HTMs) and high- Tg polycarbonates.
Chemical Identity & Structural Causality
To understand the utility of this molecule, one must first analyze its physicochemical baseline and the steric environment of its functional groups.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol |
| CAS Registry Number | 2388980-71-8 |
| Molecular Formula | C₂₇H₂₁BrO |
| Molecular Weight | 441.37 g/mol |
| Core Scaffold | 9H-Fluorene (Cardo structure) |
| Reactive Handles | Aryl Bromide (C2), Phenol (C9) |
The "Cardo" Effect and Steric Shielding
The sp³-hybridized C9 carbon of the fluorene backbone creates a distinct "cardo" (Latin for hinge) geometry. This forces the two C9-aryl substituents—the phenol and the 2,5-dimethylphenyl groups—into an orthogonal plane relative to the flat fluorene core[1].
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Suppression of π−π Stacking: The orthogonal arrangement prevents the flat fluorene backbones of adjacent molecules from stacking. This is a critical requirement for Organic Light-Emitting Diodes (OLEDs), where π−π aggregation leads to excimer formation, emission quenching, and film crystallization under Joule heating[2].
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The Role of the 2,5-Dimethylphenyl Group: While standard 9,9-diarylfluorenes offer some steric bulk, the addition of the ortho-methyl groups in the 2,5-dimethylphenyl moiety restricts the rotational degrees of freedom of the aryl ring. This "locked" conformation further elevates the glass transition temperature ( Tg ) of downstream polymers and amorphous small-molecule films, ensuring long-term morphological stability[1].
Orthogonal Reactivity in Advanced Materials
The true power of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol lies in its orthogonal reactivity. The molecule presents two distinct sites that can be functionalized independently without cross-interference.
Orthogonal reactivity pathways of the functionalized fluorene core.
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The C2-Bromo Handle: Acts as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This is typically used to attach electron-rich triarylamine groups, generating amorphous hole-transporting materials (HTMs) for OLEDs[3].
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The C9-Phenol Handle: Acts as a nucleophile. Under basic conditions, it can undergo etherification or interfacial polycondensation with phosgene derivatives to yield highly transparent, high-refractive-index polycarbonates[4].
Table 2: Impact of Cardo-Fluorene Structures on Polymer Thermal Properties
| Polymer Type | Monomer Core | Approx. Tg (°C) | Optical Birefringence |
| Standard Polycarbonate | Bisphenol A | ~150 | High |
| Cardo Polycarbonate | 9,9-Bis(4-hydroxyphenyl)fluorene[4] | ~260 | Very Low |
| Sterically Hindered Cardo | 9-(2,5-dimethylphenyl)-9-(4-hydroxyphenyl)fluorene | >275 (Predicted) | Ultra-Low |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality. The following methodologies detail how to exploit the orthogonal handles of this molecule.
Protocol A: Buchwald-Hartwig Amination (C2 Functionalization)
Objective: Convert the C2-bromo group into a diarylamine to synthesize an OLED Hole Transport Material, leaving the phenol intact (or temporarily protected if highly basic conditions threaten side-reactions).
Causality of Reagents: We utilize Pd2(dba)3 combined with the highly electron-rich and sterically demanding ligand P(t−Bu)3 . This specific catalytic system is chosen because it accelerates the oxidative addition into the sterically hindered C2-bromo bond while resisting degradation. Sodium tert-butoxide ( NaOtBu ) is used as the base to deprotonate the incoming amine[3].
Step-by-Step Methodology:
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Preparation: In a glovebox, charge an oven-dried Schlenk flask with 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol (1.0 equiv), diphenylamine (1.2 equiv), Pd2(dba)3 (0.02 equiv), and NaOtBu (1.5 equiv).
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Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration.
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Ligand Introduction: Inject a solution of P(t−Bu)3 (0.08 equiv) in toluene. Validation Check: The solution should transition from deep purple ( Pd2(dba)3 ) to a dark reddish-brown, indicating the formation of the active Pd(0) complex.
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Reaction: Heat the mixture to 90 °C under argon for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the starting material ( Rf≈0.6 ) validates reaction completion.
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Workup: Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Dry the organic layer over MgSO4 , concentrate, and purify via silica gel chromatography.
Protocol B: Interfacial Polycondensation (C9-Phenol Functionalization)
Objective: Synthesize a high- Tg polycarbonate utilizing the C9-phenol group.
Causality of Reagents: A biphasic system ( CH2Cl2/H2O ) is employed. Triethylamine ( Et3N ) acts as a phase-transfer catalyst, shuttling the water-soluble phenoxide into the organic phase to react with triphosgene. Triphosgene is explicitly chosen over gaseous phosgene to drastically improve laboratory safety while maintaining identical electrophilic efficiency[4].
Step-by-step interfacial polycondensation workflow for polycarbonate synthesis.
Step-by-Step Methodology:
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Aqueous Phase Preparation: Dissolve the fluorene monomer (1.0 equiv) in an aqueous solution of NaOH (6.0 equiv). The high pH ensures complete deprotonation of the phenol.
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Organic Phase Preparation: Dissolve triphosgene (0.35 equiv, equivalent to 1.05 equiv of phosgene) in anhydrous CH2Cl2 .
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Biphasic Mixing: Combine the aqueous and organic phases in a vigorously stirred reactor at 0 °C. Add a catalytic amount of Et3N (0.05 equiv).
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Polymerization: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 45 minutes[4]. Validation Check: The organic layer will become noticeably viscous, indicating an increase in molecular weight.
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Isolation: Pour the viscous organic layer into vigorously stirred methanol to precipitate the polycarbonate as white, fibrous strands. Filter, wash with hot water to remove residual salts, and dry in a vacuum oven at 80 °C.
Analytical Validation
To ensure the integrity of the synthesized materials, a self-validating analytical suite must be employed:
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For the Monomer & Small Molecules: ¹H NMR (400 MHz, CDCl3 ) is critical. The methyl protons of the 2,5-dimethylphenyl group will appear as distinct singlets around δ 2.0-2.3 ppm. The phenolic -OH proton will appear as a broad singlet around δ 5.0 ppm (exchangeable with D2O ). High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of 441.37.
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For the Polycarbonate: Gel Permeation Chromatography (GPC) calibrated against polystyrene standards should be used to determine the weight-average molecular weight ( Mw ) and polydispersity index (PDI). A successful interfacial polycondensation should yield an Mw>50,000 g/mol [4]. Differential Scanning Calorimetry (DSC) is required to validate the enhanced Tg .
References
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Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitter with Promising Electrochemical and Thermal Stability. Journal of the American Chemical Society. Available at:[Link]
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Molecular orientation in small-molecule organic light-emitting diodes. AIP Publishing. Available at:[Link]
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Synthesis and Properties of 9,9-Diarylfluorene-Based Triaryldiamines. National Taiwan University. Available at:[Link]
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Diphenolic 9,9-Diarylfluorene Trimers and Derivatives Possessing Flexible Alkylene Chain Spacers: Synthesis of the Monomers, Their Polymerization, and Properties of the Resulting Polymers. Macromolecules. Available at:[Link]
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Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. Available at:[Link]
